3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H8ClF2NO. It is a clear, pale liquid with a molecular weight of 183.6 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure that imparts significant ring strain, making it highly reactive .
Preparation Methods
The synthesis of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride typically involves the reaction of 3-(2,2-Difluoroethyl)azetidine with phosgene or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2,2-Difluoroethyl)azetidine-1-carboxylic acid.
Reduction: It can be reduced to 3-(2,2-Difluoroethyl)azetidine using reducing agents like lithium aluminum hydride
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the preparation of various heterocyclic compounds.
Polymer Chemistry: It is utilized in the synthesis of polymers with unique properties due to the presence of the azetidine ring
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride involves its high reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivative formed .
Comparison with Similar Compounds
3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride can be compared with other azetidine derivatives such as:
- 3-(2,2-Difluoroethyl)azetidine-1-carboxylic acid
- 3-(2,2-Difluoroethyl)azetidine-1-amine
These compounds share the azetidine ring structure but differ in their functional groups, which imparts different reactivity and applications. The presence of the carbonyl chloride group in this compound makes it particularly reactive and useful as an intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)azetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c7-6(11)10-2-4(3-10)1-5(8)9/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGLGNRZFIBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.